molecular formula C14H14O2 B8650594 Cresyl saligenin

Cresyl saligenin

Cat. No.: B8650594
M. Wt: 214.26 g/mol
InChI Key: QMIIYQVYBXUULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cresyl saligenin is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Mechanisms

Cresyl saligenin phosphate exhibits both phosphorylating and alkylating properties, allowing it to form covalent adducts with amino acids such as histidine, lysine, and tyrosine. This dual reactivity is significant for understanding its toxicological effects and mechanisms of action. The phosphorylation of tyrosine residues occurs through a mechanism that opens the cyclic structure of CBDP, while histidine and lysine residues undergo alkylation .

Toxicological Research

Neurotoxicity Studies
this compound phosphate is linked to delayed neurotoxicity, particularly in cases involving exposure to tri-o-cresyl phosphate (TOCP), which is commonly used as an anti-wear additive in jet engine lubricants. Research indicates that exposure to TOCP can lead to the formation of CBDP in vivo, contributing to neurotoxic effects observed in individuals exposed to contaminated aircraft environments .

Case Study: Aerotoxic Syndrome

Aerotoxic syndrome has been associated with exposure to this compound phosphate among pilots and passengers. Studies have identified adducts formed by CBDP on butyrylcholinesterase (BChE) in human plasma, indicating potential biomarkers for exposure . The identification of these adducts can aid in understanding the health risks associated with prolonged exposure to contaminated cabin air.

Biochemical Applications

Enzyme Inhibition Studies
this compound phosphate is a potent inhibitor of cholinesterases, including BChE and acetylcholinesterase (AChE). Its high reactivity makes it a valuable tool for studying enzyme kinetics and mechanisms of inhibition. Research has demonstrated that CBDP forms stable adducts with the active site serine residue in BChE, providing insights into the enzyme's protective role against organophosphate toxicity .

Detection Methods

The detection of this compound phosphate and its adducts in biological samples is crucial for assessing exposure levels. Advanced techniques such as mass spectrometry have been employed to identify specific adducts formed between CBDP and proteins like human serum albumin. These methods allow for sensitive detection of low concentrations of the compound in plasma samples .

Summary Table of Key Findings

Application Area Details
Toxicological Research Linked to neurotoxicity; implicated in aerotoxic syndrome among airline personnel.
Enzyme Inhibition Potent inhibitor of cholinesterases; forms stable adducts with BChE and AChE.
Detection Techniques Utilizes mass spectrometry for identifying protein adducts; sensitive assays developed for exposure assessment.

Chemical Reactions Analysis

Reaction with Cholinesterases

CBDP irreversibly inhibits human butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) through phosphorylation of their catalytic serine residues:

  • BChE inhibition occurs with bimolecular rate constants of ki=1.6×108M1min1k_i = 1.6 \times 10^8 \, \text{M}^{-1}\text{min}^{-1} (E form) and 2.7×107M1min12.7 \times 10^7 \, \text{M}^{-1}\text{min}^{-1} (E′ form) .

  • AChE inhibition is 10–100× slower than BChE, highlighting BChE’s role as a primary scavenger of CBDP .

  • Aging kinetics reveal ultra-rapid dealkylation, forming a stable phosphate adduct (+80Da+80 \, \text{Da}) on Ser198 of BChE, confirmed by 18O^{18}\text{O}-water incorporation experiments .

Enzymeki(M1min1)k_i \, (\text{M}^{-1}\text{min}^{-1})Aging Half-LifeFinal Adduct Mass Shift
BChE (E)1.6×1081.6 \times 10^8<1 min+80 Da
BChE (E′)2.7×1072.7 \times 10^7<1 min+80 Da
AChE1.0×1061.0 \times 10^61.0×1071.0 \times 10^7<1 min+80 Da

Crystallographic studies confirm the phosphate adduct occupies the BChE active site, preventing reactivation .

Reaction with Human Serum Albumin (HSA)

CBDP forms stable adducts with histidine, lysine, and tyrosine residues on HSA through distinct mechanisms :

ResidueReaction TypeMass ShiftExample Peptide SequenceModified Position
TyrosinePhosphorylation+170 DaYLYEIARY138, Y140
HistidineAlkylation+106 DaSLHTLFGDKH67
LysineAlkylation+276 DaKQTALVELVKK525
  • Phosphorylation occurs via nucleophilic attack on phosphorus, displacing saligenin.

  • Alkylation involves benzylic carbon attack, forming o-hydroxybenzyl adducts .

  • Multiple adducts per HSA molecule suggest broad reactivity, with implications for toxicity beyond cholinesterase inhibition .

Structural and Mechanistic Insights

  • Ring-opening dynamics : CBDP’s 1,3,2-dioxaphosphorinane ring adopts half-chair or boat conformations during reactions, influencing adduct stability .

  • Dual reactivity : CBDP uniquely exhibits both phosphorylating (tyrosine) and alkylating (histidine/lysine) properties .

  • Mass spectrometry : LC-MS/MS detects adducts at sub-nanomolar sensitivity (limit: 2×109g2 \times 10^{-9} \, \text{g} in 0.5 mL plasma) .

Toxicological Implications

  • Biomarker potential : BChE adducts serve as exposure markers for TOCP, detectable 24–48 hrs post-exposure .

  • Non-cholinergic toxicity : HSA adducts may contribute to oxidative stress and immune responses in aerotoxic syndrome .

  • Environmental persistence : CBDP’s stability in jet oils necessitates ongoing exposure monitoring .

These findings underscore CBDP’s complex reactivity and its role in organophosphate toxicity. Further studies are needed to elucidate long-term health impacts of low-level exposure.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting Cresyl saligenin phosphate (CBDP) adducts in human plasma samples?

  • Answer : CBDP exposure can be detected by analyzing covalent adducts formed with butyrylcholinesterase (BChE) in plasma. A validated approach involves immunopurification of BChE followed by pepsin digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify phosphorylated peptides. This method leverages the irreversible binding of CBDP to BChE's active site serine (Ser-198) . Researchers should ensure protocols include controls for enzyme activity assays and matrix-matched calibration to address variability in plasma samples.

Q. How should researchers design experiments to characterize the inhibitory kinetics of CBDP on cholinesterases?

  • Answer : Kinetic studies require purified human acetylcholinesterase (AChE) or BChE incubated with CBDP at varying concentrations and time points. Use Ellman’s assay to measure residual enzyme activity, and fit data to a second-order rate equation to determine inhibition constants (ki). Include thermal denaturation controls to distinguish aging (irreversible inhibition) from spontaneous reactivation .

Q. What are the critical considerations for synthesizing and handling CBDP in laboratory settings?

  • Answer : CBDP must be synthesized under inert conditions due to its reactivity. Reference protocols recommend dissolving CBDP in acetonitrile (100 mM stock) and storing at −80°C. Handling requires personal protective equipment (PPE), fume hoods, and institutional safety approvals. Purity verification via <sup>31</sup>P NMR or HPLC is essential to avoid confounding experimental outcomes .

Q. Which analytical techniques are most reliable for confirming CBDP’s structural identity and purity?

  • Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) are gold standards. For purity assessment, reverse-phase HPLC with UV detection (λ = 220–280 nm) is recommended. Cross-validate results with commercial or literature spectral databases to ensure reproducibility .

Q. How can researchers address challenges in replicating CBDP’s metabolic activation from tricresyl phosphate (TCP) in vitro?

  • Answer : Use liver microsomes or recombinant cytochrome P450 enzymes (e.g., CYP3A4) to model TCP metabolism. Optimize incubation conditions (pH, temperature, cofactors) and quantify CBDP yield via LC-MS. Include negative controls without NADPH to confirm enzymatic activation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the proposed mechanisms of CBDP-induced BChE aging?

  • Answer : Conflicting evidence on histidine (His-438) involvement in aging requires comparative studies using wild-type vs. His-438Ala mutant BChE. Employ time-resolved X-ray crystallography to track structural changes post-inhibition, complemented by quantum mechanics/molecular mechanics (QM/MM) simulations to model proton transfer pathways .

Q. How can researchers investigate off-target protein adducts of CBDP beyond BChE?

  • Answer : Perform proteome-wide screening using clickable CBDP analogs with alkyne tags for affinity enrichment. After in vitro or in vivo exposure, conjugate adducts via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by tryptic digestion and LC-MS/MS. Prioritize histidine-rich proteins based on adduct stability assays .

Q. What advanced statistical models are suitable for analyzing dose-response relationships in CBDP toxicity studies?

  • Answer : Bayesian hierarchical models accommodate sparse data and inter-individual variability. Use Markov chain Monte Carlo (MCMC) sampling to estimate posterior distributions for toxicity thresholds (e.g., IC50). Validate models with bootstrap resampling and compare to frequentist approaches (e.g., probit analysis) .

Q. Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., adduct sites in BChE), apply orthogonal techniques (e.g., crystallography vs. mutagenesis) and meta-analyses of published kinetic parameters. Discuss limitations in model systems (e.g., recombinant enzymes vs. native plasma BChE) .
  • Experimental Reproducibility : Document detailed protocols for enzyme purification, CBDP handling, and MS parameters in supplementary materials. Share raw data and code for statistical analyses in public repositories (e.g., Zenodo, GitHub) .

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-[hydroxy-(4-methylphenyl)methyl]phenol

InChI

InChI=1S/C14H14O2/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3

InChI Key

QMIIYQVYBXUULW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 ml round bottom flask containing 100 mL of THF under Ar was added commercial 1 M p-methylphenyl magnesium bromide/Et2O (100 mL, 100 mmol). Subsequently, salicylaldehyde (4.9 g, 40.3 mmol) was added dropwise in four equal portions spaced over 2 hr. After 20 min, once HPLC analysis revealed the aldehyde to be consumed, the reaction was quenched by dropwise addition of 26 ml of sat'd NH4Cl/H2O to produce a white paste. To this suspension was added 200 mL of PhMe and sufficient H2O to permit stirring. The organic layer was decanted whereupon the white paste was triterated a second time with 1:1 THF/PhMe. After decanting, the combined organic layers were concentrated using a rotary evaporator to obtain 9.7 g of crude 4-methyl-2′-hydroxybenzhydrol.
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100 mL
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p-methylphenyl magnesium bromide Et2O
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100 mL
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4.9 g
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[Compound]
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aldehyde
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200 mL
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reactant
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